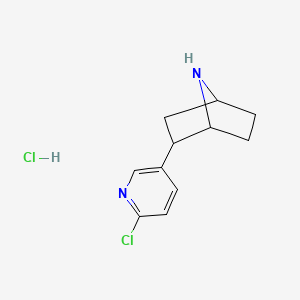

Epibatidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

152885-09-1 |

|---|---|

Molecular Formula |

C11H14Cl2N2 |

Molecular Weight |

245.14 g/mol |

IUPAC Name |

(1R,2R,4S)-2-(6-chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane;hydrochloride |

InChI |

InChI=1S/C11H13ClN2.ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;/h1,4,6,8-10,14H,2-3,5H2;1H/t8-,9+,10+;/m0./s1 |

InChI Key |

BLGAWVGDKRRESC-HHDYSPPTSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origins of Epibatidine Hydrochloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epibatidine, a chlorinated alkaloid originally isolated from the skin of a neotropical poison frog, represents a pivotal discovery in the field of neuropharmacology. Its potent analgesic properties, mediated through a non-opioid pathway, have opened new avenues for the development of novel pain therapeutics. This technical guide provides an in-depth exploration of the discovery, origin, and pharmacological characterization of epibatidine hydrochloride. It includes a comprehensive summary of its quantitative data, detailed methodologies of key experiments, and visual representations of its signaling pathway and discovery workflow.

Discovery and Origin

Epibatidine was first identified by John W. Daly in 1974.[1] The compound was isolated from the skin extracts of the Ecuadorian poison frog, Epipedobates anthonyi (formerly classified as Epipedobates tricolor).[1][2][3] These frogs, native to the Andean slopes of Ecuador, do not synthesize epibatidine de novo but sequester it from their diet, which likely consists of specific beetles, ants, mites, or flies.[1] The initial discovery was spurred by the observation that injections of the frog's skin extract induced potent analgesic effects in mice, reminiscent of opioids.[1] However, it was later determined that epibatidine's mechanism of action is entirely distinct from that of opioid compounds.[4][5]

The initial isolation yielded only trace amounts of the alkaloid, making its structural elucidation a significant challenge. It was not until 1992 that the complete chemical structure of epibatidine was determined using nuclear magnetic resonance (NMR) spectroscopy.[6] The scarcity of the natural product and the high interest in its pharmacological properties prompted extensive efforts in chemical synthesis, with the first successful total synthesis being reported in 1993.[1][7]

Quantitative Pharmacological Data

Epibatidine is renowned for its exceptional potency as an analgesic and its high affinity for nicotinic acetylcholine receptors (nAChRs). The following tables summarize key quantitative data from various pharmacological studies.

Table 1: Analgesic Potency and Toxicity of Epibatidine

| Parameter | Value | Species | Notes |

| Analgesic Potency | 100-200 times more potent than morphine | Mouse | Hot-plate test.[6][8] |

| Median Lethal Dose (LD₅₀) | 1.46 - 13.98 µg/kg | Not Specified | Demonstrates a narrow therapeutic index.[1] |

Table 2: Receptor Binding Affinities (Ki) of Epibatidine for Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Ki Value | Species/Cell Line | Notes |

| Human α3β2 | 0.23 nM ((+)-epibatidine), 0.16 nM ((-)-epibatidine) | SH-SY5Y cells | Both enantiomers show high affinity.[9] |

| Human α3 | 0.6 pM | SH-SY5Y cells | Extremely high affinity.[9] |

| Chicken α4β2 | - | Chicken Brain | High affinity demonstrated by displacement of [³H]cytisine.[9] |

| Chicken α7 | 0.6 µM | Chicken Retina | Lower affinity compared to other neuronal subtypes.[9] |

| Torpedo muscle-type | ~5 µM | Torpedo electric organ | Significantly lower affinity for muscle-type receptors.[9] |

Table 3: Agonist Potency (EC₅₀) of Epibatidine at Nicotinic Acetylcholine Receptors

| nAChR Subtype | EC₅₀ Value | Species | Notes |

| Chicken α8 | 1 nM | Chicken | Extremely potent full agonist.[9] |

| Chicken α7 | 2 µM | Chicken | Lower potency compared to other neuronal subtypes.[9] |

| Torpedo muscle-type | 1.6 µM | Torpedo | Lower potency at muscle-type receptors.[9] |

| Human muscle-type | 16 µM | TE671 cells | Lower potency at muscle-type receptors.[9] |

Experimental Protocols

The discovery and characterization of epibatidine involved a series of meticulous experimental procedures. The following are summaries of the key methodologies employed.

Isolation of Epibatidine from Natural Source

-

Sample Collection: Skins from specimens of Epipedobates anthonyi were collected in Ecuador.[1]

-

Extraction: The skins were subjected to a methanolic extraction process to obtain a crude alkaloid fraction.[2]

-

Purification: The crude extract was then purified using High-Performance Liquid Chromatography (HPLC). The analgesic effect of the fractions was used as a bioassay to guide the purification process.[8][10]

Structural Elucidation

-

Spectroscopic Analysis: The definitive structure of epibatidine was determined in 1992 using advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques on the limited, purified sample.[6] Vapor-phase Fourier-transform infrared (FTIR) spectral analysis was also used to identify the presence of a chloropyridine moiety.[10]

Total Synthesis

The first total synthesis of epibatidine was a landmark achievement due to the compound's scarcity. While numerous synthetic routes have since been developed, a general overview of an early successful approach is as follows:

-

Strategy: A multi-step synthesis was devised to construct the characteristic 7-azabicyclo[2.2.1]heptane skeleton and introduce the 6-chloro-3-pyridyl group.[11]

-

Key Reaction: One of the successful early routes involved a cycloaddition reaction of an N-protected pyrrole with ethynyl p-tolyl sulfone to form the core bicyclic structure.[11]

-

Subsequent Steps: This was followed by partial hydrogenation, addition of a metallated pyridine, desulfonylation, and deprotection to yield racemic epibatidine.[11]

Pharmacological Characterization

-

Analgesic Activity Assessment: The analgesic properties of epibatidine were evaluated in mice using the hot-plate test. This test measures the latency of the animal's response to a thermal stimulus.[8]

-

Receptor Binding Assays: The affinity of epibatidine for different nAChR subtypes was determined through competitive binding assays. These assays typically involve incubating brain membrane preparations or cells expressing specific receptor subtypes with a radiolabeled ligand (e.g., [³H]cytisine) and varying concentrations of epibatidine. The concentration of epibatidine that inhibits 50% of the radioligand binding (IC₅₀) is determined, from which the inhibition constant (Ki) is calculated.[4]

-

Functional Assays: The agonist activity of epibatidine was assessed by expressing specific nAChR subtypes in Xenopus oocytes. Two-electrode voltage-clamp techniques were used to measure the ion currents induced by the application of epibatidine, allowing for the determination of its potency (EC₅₀) and efficacy.[9]

Visualizations

Epibatidine Discovery and Characterization Workflow

References

- 1. Epibatidine - Wikipedia [en.wikipedia.org]

- 2. Phantasmidine: an Epibatidine Congener from the Ecuadorian Poison Frog Epipedobates anthonyi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thescipub.com [thescipub.com]

- 4. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The total synthesis of epibatidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. ovid.com [ovid.com]

- 9. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 11. The total synthesis of the analgesic alkaloid epibatidine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Agonist Action of Epibatidine on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibatidine, a potent alkaloid originally isolated from the skin of the poison dart frog Epipedobates tricolor, has garnered significant attention in the scientific community for its powerful analgesic properties, which are orders of magnitude greater than morphine.[1][2] Its mechanism of action is primarily mediated through its potent agonism of nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[2] This technical guide provides an in-depth exploration of the mechanism of action of epibatidine on nAChRs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows. Due to its high toxicity, epibatidine itself is not used clinically, but it remains an invaluable pharmacological tool for probing the structure and function of nAChR subtypes and serves as a lead compound in the development of novel therapeutics with improved selectivity and safety profiles.[1][2]

Data Presentation: Quantitative Analysis of Epibatidine-nAChR Interactions

Epibatidine exhibits high affinity and potent agonist activity at various nAChR subtypes. The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy of epibatidine at several key human and rat nAChR subtypes.

| nAChR Subtype | Ligand | Ki (nM) | Species | Reference |

| α4β2 | (+/-)-Epibatidine | 0.04 | Human | [2] |

| (-)-Epibatidine | 0.05 | Human | [1] | |

| (+)-Epibatidine | 0.06 | Human | [1] | |

| α7 | (+/-)-Epibatidine | 20 | Human | [2] |

| (-)-Epibatidine | 0.23 | Human | [1] | |

| (+)-Epibatidine | 0.15 | Human | [1] | |

| α3β4 | (+/-)-Epibatidine | 2.5 | Human | [1] |

| α1β1δε (muscle) | (+/-)-Epibatidine | 5.7 | Torpedo | [1] |

Table 1: Binding Affinity (Ki) of Epibatidine for nAChR Subtypes. This table presents the equilibrium dissociation constants (Ki) of epibatidine for various nAChR subtypes, indicating its high affinity, particularly for the α4β2 subtype.

| nAChR Subtype | Ligand | EC50 (nM) | Efficacy (relative to ACh) | Species | Reference |

| α4β2 | (-)-Epibatidine | 0.2 | >100% | Human | |

| α7 | (-)-Epibatidine | 18 | ~100% | Human | |

| α3β4 | (-)-Epibatidine | 7 | >100% | Human | |

| α2β4 | (-)-Epibatidine | 0.3 | >100% | Human |

Table 2: Potency (EC50) and Efficacy of Epibatidine at nAChR Subtypes. This table showcases the concentration of epibatidine required to elicit a half-maximal response (EC50) and its maximal response (efficacy) relative to the endogenous agonist acetylcholine (ACh).

Core Mechanism of Action

Epibatidine acts as a potent agonist at various nAChR subtypes. Upon binding to the extracellular domain of the receptor, it induces a conformational change that opens the ion channel, which is permeable to cations, primarily Na+ and Ca2+.[3] The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. The specific physiological response to epibatidine is dependent on the nAChR subtype composition and the type of cell on which the receptor is expressed.

Signaling Pathways

The activation of nAChRs by epibatidine triggers a cascade of intracellular events. The initial influx of Ca2+ is a critical event that can directly and indirectly modulate the activity of numerous enzymes and signaling proteins. Key downstream signaling pathways include:

-

Calcium-Dependent Signaling: The increase in intracellular Ca2+ can activate calmodulin, which in turn can modulate the activity of adenylyl cyclase and phosphodiesterases, influencing cyclic AMP (cAMP) levels. Calcium can also activate protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinases (CaMKs).

-

PI3K/Akt Pathway: Agonist stimulation of nAChRs, particularly the α7 subtype, can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[3] This pathway is crucial for promoting cell survival and neuroprotection.[3]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway can also be activated downstream of nAChRs, playing a role in neuronal plasticity and gene expression.

The following diagram illustrates the primary signaling pathways activated by epibatidine binding to nAChRs.

Caption: Signaling pathways activated by epibatidine binding to nAChRs.

Experimental Protocols

The characterization of epibatidine's interaction with nAChRs relies on two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of epibatidine for different nAChR subtypes. The principle involves the competition between a radiolabeled ligand (e.g., [3H]epibatidine) and the unlabeled test compound (epibatidine) for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably transfected with the desired subunits) or dissect the brain region of interest (e.g., rat cortex for α4β2 nAChRs).

-

Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer.

-

50 µL of [3H]epibatidine at a final concentration at or below its Kd for the receptor subtype.

-

50 µL of a range of concentrations of unlabeled epibatidine (for competition curve) or buffer (for total binding).

-

For non-specific binding, add a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

-

50 µL of the membrane preparation (typically 20-50 µg of protein).

-

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of unlabeled epibatidine.

-

Determine the IC50 value (the concentration of unlabeled epibatidine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the workflow for a radioligand binding assay.

Caption: Experimental workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the functional properties of nAChRs, such as the potency (EC50) and efficacy of epibatidine. This technique involves expressing the nAChR of interest in Xenopus laevis oocytes and measuring the ion current that flows through the channel in response to agonist application.

Detailed Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject each oocyte with cRNA encoding the desired nAChR subunits (typically 10-50 ng per oocyte).

-

Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution: 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

-

Apply epibatidine at various concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by epibatidine application.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at each concentration of epibatidine.

-

Normalize the current responses to the maximal response.

-

Plot the normalized current as a function of the log concentration of epibatidine.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 value and the Hill coefficient.

-

Determine the efficacy by comparing the maximal current response elicited by epibatidine to that of a saturating concentration of acetylcholine.

-

The following diagram illustrates the workflow for a two-electrode voltage clamp experiment.

Caption: Experimental workflow for a two-electrode voltage clamp (TEVC) assay.

Conclusion

Epibatidine is a powerful and selective agonist of nicotinic acetylcholine receptors. Its high affinity and potent activation of various nAChR subtypes make it an indispensable tool for neuropharmacological research. This guide has provided a comprehensive overview of its mechanism of action, including quantitative binding and functional data, detailed experimental protocols for its characterization, and visual representations of the downstream signaling pathways and experimental workflows. While its toxicity precludes direct therapeutic use, the continued study of epibatidine and its analogs holds significant promise for the development of novel therapeutics targeting nAChR-related disorders, including pain, neurodegenerative diseases, and nicotine addiction.

References

A Comparative Analysis of the Analgesic Properties of Epibatidine and Morphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the analgesic properties of epibatidine, a potent nicotinic acetylcholine receptor agonist, and morphine, a classic opioid receptor agonist. While both compounds exhibit profound analgesic effects, their distinct mechanisms of action, receptor interactions, potency, and toxicity profiles present different opportunities and challenges for therapeutic development. This document summarizes key quantitative data, details common experimental protocols for analgesic assessment, and visualizes the respective signaling pathways to offer a comprehensive resource for researchers in pain management and pharmacology.

Introduction

The management of severe pain remains a significant challenge in modern medicine. For decades, morphine has been the gold standard for treating intense pain, exerting its effects through the activation of opioid receptors. However, its utility is often limited by adverse effects, including respiratory depression, tolerance, and addiction. This has spurred the search for novel analgesic agents with different mechanisms of action.

Epibatidine, an alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, emerged as a compound of significant interest due to its exceptionally potent analgesic properties, reported to be 100 to 200 times greater than morphine.[1][2] Crucially, epibatidine's analgesic action is not mediated by opioid receptors but through the activation of neuronal nicotinic acetylcholine receptors (nAChRs), offering a potential alternative to opioid-based therapies.[2]

This guide aims to provide a detailed technical comparison of epibatidine and morphine, focusing on their core analgesic properties. By presenting quantitative data, experimental methodologies, and signaling pathway diagrams, this document serves as a valuable tool for professionals engaged in the research and development of next-generation analgesics.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that define the analgesic and toxicological profiles of epibatidine and morphine.

Table 1: Comparative Analgesic Potency and Toxicity

| Compound | Animal Model | Analgesic Assay | ED₅₀ (mg/kg, i.p.) | LD₅₀ (mg/kg, i.p.) | Therapeutic Index (LD₅₀/ED₅₀) |

| Epibatidine | Mouse | Hot-Plate Test | ~0.0015[3] | ~0.033 | ~22 |

| Morphine | Mouse | Tail-Flick Test | ~5-10 | ~400[1] | ~40-80 |

Note: ED₅₀ and LD₅₀ values can vary depending on the specific strain of the animal model and experimental conditions. The therapeutic index is an approximation based on the available data.

Table 2: Receptor Binding Affinities (Ki, nM)

| Compound | Receptor Subtype | Ki (nM) |

| Epibatidine | α4β2 nAChR | 0.04 - 0.2 |

| α7 nAChR | 20 - 600 | |

| α3β4 nAChR | ~0.1 | |

| Morphine | μ-opioid Receptor (MOR) | 1 - 10 |

| δ-opioid Receptor (DOR) | ~200 | |

| κ-opioid Receptor (KOR) | ~300 |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the analgesic properties of epibatidine and morphine.

Hot-Plate Test for Thermal Pain

The hot-plate test is a widely used method to assess the response to a thermal pain stimulus.

Principle: The latency of an animal's response to a heated surface is measured. An increase in the latency period after drug administration indicates an analgesic effect.

Apparatus:

-

Hot-plate apparatus with a temperature-controlled surface.

-

A transparent cylindrical restrainer to keep the animal on the heated surface.

-

A stopwatch or an automated timer.

Procedure:

-

The hot-plate surface is maintained at a constant temperature, typically between 52°C and 55°C.

-

A baseline latency is determined for each animal by placing it on the hot plate and recording the time until a nocifensive response is observed (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

The test compound (epibatidine or morphine) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

At predetermined time intervals after drug administration, the animals are again placed on the hot plate, and the response latency is recorded.

-

The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test for Thermal Pain

The tail-flick test is another common method for evaluating the analgesic effects of compounds against thermal stimuli.

Principle: The latency for an animal to withdraw its tail from a focused beam of heat is measured. An increase in this latency indicates analgesia.

Apparatus:

-

Tail-flick analgesiometer with a radiant heat source.

-

An animal restrainer.

-

A photosensor to automatically detect the tail flick and stop the timer.

Procedure:

-

The animal (typically a rat or mouse) is placed in the restrainer, with its tail positioned over the heat source aperture.

-

A baseline reaction time is recorded by activating the heat source and measuring the time until the animal flicks its tail out of the beam. A cut-off time is pre-set to avoid tissue damage.

-

The test compound or vehicle is administered.

-

The tail-flick latency is measured again at various time points post-administration.

-

Data are often presented as the change in latency from baseline or as %MPE.

Radioligand Receptor Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: The test compound's ability to compete with a radiolabeled ligand for binding to a receptor is measured.

Materials:

-

Tissue homogenates or cell membranes expressing the receptor of interest (e.g., brain tissue for nAChRs or opioid receptors).

-

A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]epibatidine for nAChRs, [³H]DAMGO for μ-opioid receptors).

-

The unlabeled test compound (epibatidine or morphine) at various concentrations.

-

Incubation buffer, glass fiber filters, and a scintillation counter.

Procedure:

-

The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

The incubation is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways

The analgesic effects of epibatidine and morphine are initiated by their interaction with distinct receptor systems, leading to the activation of different intracellular signaling cascades.

Epibatidine: Nicotinic Acetylcholine Receptor (nAChR) Signaling

Epibatidine's analgesic properties are primarily mediated by its potent agonism at α4β2-containing nAChRs in the central nervous system. Activation of these ligand-gated ion channels leads to an influx of cations (Na⁺ and Ca²⁺), resulting in neuronal depolarization and the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in descending pain-inhibitory pathways.

Morphine: Opioid Receptor Signaling

Morphine produces analgesia by acting as an agonist at μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). Upon binding, morphine activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (K⁺) channels, and the inhibition of voltage-gated calcium (Ca²⁺) channels. These events collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals.

Experimental Workflow: In Vivo Analgesic Assay

The following diagram illustrates a typical workflow for an in vivo analgesic study, such as the hot-plate or tail-flick test.

Discussion and Future Perspectives

The comparative analysis of epibatidine and morphine underscores a fundamental trade-off in analgesic drug development: potency versus safety. Epibatidine's remarkable potency highlights the potential of nAChRs as a target for pain relief. However, its narrow therapeutic window and significant toxicity, including hypertension and respiratory paralysis, have precluded its clinical development. The non-opioid mechanism of action remains a highly attractive feature, suggesting that the development of nAChR agonists with improved subtype selectivity could yield novel analgesics devoid of opioid-related side effects.

Morphine, while less potent than epibatidine, possesses a more favorable therapeutic index, which has cemented its role in clinical practice. Nevertheless, the significant societal and individual burdens of opioid addiction and overdose necessitate the continued search for safer alternatives.

Future research in this area should focus on:

-

Developing nAChR agonists with higher selectivity for the specific receptor subtypes implicated in analgesia, while avoiding those associated with toxic side effects.

-

Exploring biased agonism at opioid receptors to develop compounds that preferentially activate signaling pathways associated with analgesia over those responsible for adverse effects.

-

Investigating combination therapies that may leverage the distinct mechanisms of nicotinic and opioid systems to achieve synergistic analgesia with reduced doses of each agent.

References

Toxicity Profile of Epibatidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has garnered significant interest in the scientific community for its powerful analgesic properties, estimated to be 200 times that of morphine.[1] Its mechanism of action, however, is not through opioid receptors, but as a potent agonist of nicotinic acetylcholine receptors (nAChRs). This unique characteristic presented the potential for developing a new class of non-opioid analgesics. However, the therapeutic development of epibatidine has been severely hampered by its extreme toxicity and narrow therapeutic window. This technical guide provides a comprehensive overview of the toxicity profile of epibatidine hydrochloride, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanistic pathways.

Quantitative Toxicity Data

The acute toxicity of this compound is exceptionally high, with fatal outcomes occurring at doses very close to those that produce analgesia. The following tables summarize the available quantitative data on the lethal and effective doses of epibatidine in various animal models and experimental paradigms.

Table 1: Lethal Dose (LD50) of Epibatidine

| Species | Route of Administration | LD50 |

| Mouse | Intraperitoneal (i.p.) | ~10-20 µg/kg |

| Mouse | Subcutaneous (s.c.) | ~20-40 µg/kg |

| Rat | Intravenous (i.v.) | Data not available |

| Rat | Oral | Data not available |

Note: Specific LD50 values for this compound are not consistently reported across literature. The values presented are estimations based on multiple sources indicating the dose ranges at which mortality is observed.

Table 2: Effective Doses (ED50) for Analgesic and Toxic Effects in Mice

| Effect | Route of Administration | ED50 |

| Analgesia (Hot-plate test) | Subcutaneous (s.c.) | ~2-5 µg/kg |

| Hypothermia | Subcutaneous (s.c.) | ~5 µg/kg |

| Seizures | Intraperitoneal (i.p.) | > 5 µg/kg |

| Respiratory Paralysis | Intraperitoneal (i.p.) | > 5 µg/kg |

Mechanism of Toxicity

The toxicity of epibatidine is intrinsically linked to its potent and broad-spectrum agonism of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are crucial for a multitude of physiological functions.

Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Epibatidine binds with high affinity to various nAChR subtypes. The activation of specific subtypes is thought to mediate its distinct physiological effects, both therapeutic and toxic.

-

α4β2 Subtype: Predominantly located in the central nervous system, the activation of this subtype is largely responsible for the analgesic effects of epibatidine.

-

α3β4 Subtype: Found in autonomic ganglia, the activation of this subtype contributes significantly to the cardiovascular toxicity of epibatidine, leading to hypertension.

-

α7 Subtype: Present in both the central nervous system and at the neuromuscular junction, the activation of this subtype is implicated in the induction of seizures and muscle paralysis.

The lack of selectivity for the α4β2 subtype over the α3β4 and α7 subtypes is a primary contributor to the narrow therapeutic index of epibatidine.

Signaling Pathway of Epibatidine-Induced Toxicity

The binding of epibatidine to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na+ and Ca2+). This influx causes depolarization of the cell membrane, resulting in neuronal excitation and downstream signaling cascades. In the case of toxic doses, this overstimulation leads to a cascade of adverse effects.

Caption: Signaling pathway of epibatidine-induced effects.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological assessment of this compound.

Acute Toxicity (LD50) Determination

The determination of the median lethal dose (LD50) is a fundamental study in toxicology. The following protocol is a generalized approach based on OECD guidelines.

Caption: Experimental workflow for LD50 determination.

Methodology:

-

Animal Model: Male or female Swiss Webster mice, 6-8 weeks old, are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Dose Preparation: this compound is dissolved in sterile saline to the desired concentrations.

-

Dosing: Animals are divided into groups and administered with a single dose of this compound via the desired route (e.g., intraperitoneal, subcutaneous). A control group receives saline only.

-

Observation: Animals are observed continuously for the first 4 hours and then at regular intervals for up to 14 days. Signs of toxicity such as convulsions, paralysis, and changes in behavior are recorded.

-

Endpoint: The number of mortalities in each group is recorded.

-

Data Analysis: The LD50 value is calculated using statistical methods such as the probit analysis.

Analgesic Activity (Hot-Plate Test)

The hot-plate test is a common method to assess the central analgesic activity of a compound.

Methodology:

-

Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Procedure:

-

The baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Animals are administered with this compound or vehicle.

-

At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration, the mice are placed on the hot plate, and the latency to the first nociceptive response is recorded.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

Seizure Liability Assessment

The pro-convulsant effects of epibatidine can be assessed by observing and scoring the severity of seizures.

Methodology:

-

Animal Model: Rats or mice are used.

-

Procedure:

-

Animals are administered with a dose of this compound.

-

Behavioral manifestations of seizures are observed and scored according to a standardized scale (e.g., a modified Racine scale).

-

-

Scoring (Example using a modified Racine Scale):

-

Stage 0: No response

-

Stage 1: Facial and mouth clonus

-

Stage 2: Head nodding

-

Stage 3: Forelimb clonus

-

Stage 4: Rearing with forelimb clonus

-

Stage 5: Rearing and falling (loss of postural control)

-

Cardiovascular and Respiratory Toxicity

The effects of epibatidine on the cardiovascular and respiratory systems are critical components of its toxicity profile.

Methodology:

-

Animal Model: Anesthetized rats are often used.

-

Procedure:

-

The animal is anesthetized, and catheters are inserted into an artery (e.g., carotid) for blood pressure measurement and a vein (e.g., femoral) for drug administration.

-

Tracheal intubation may be performed to monitor respiratory parameters.

-

Baseline cardiovascular and respiratory parameters (e.g., blood pressure, heart rate, respiratory rate) are recorded.

-

This compound is administered intravenously, and the changes in the recorded parameters are continuously monitored.

-

-

Data Analysis: The magnitude and duration of changes in blood pressure, heart rate, and respiratory rate are quantified and compared to baseline values.

Clinical Toxicology

Due to its high toxicity, there is no clinical use of epibatidine in humans. The available information is limited to preclinical studies. The primary signs of toxicity observed in animal models, which are presumed to be translatable to humans, include:

-

Neurological: Seizures, tremors, muscle paralysis.

-

Cardiovascular: Severe hypertension, tachycardia.

-

Autonomic: Salivation, lacrimation, and other signs of cholinergic overstimulation.

-

Respiratory: Respiratory distress and paralysis, which is the ultimate cause of death at lethal doses.

Conclusion

This compound is a powerful nAChR agonist with potent analgesic effects. However, its clinical utility is precluded by its severe toxicity, characterized by a narrow therapeutic window. The toxic effects, including seizures, hypertension, and respiratory paralysis, are mediated by the non-selective activation of various nAChR subtypes. A thorough understanding of its toxicity profile, as detailed in this guide, is crucial for researchers in the fields of pharmacology, toxicology, and drug development, particularly for those working on the development of more selective and safer nAChR ligands. The experimental protocols and data presented here serve as a valuable resource for designing and interpreting studies aimed at mitigating the toxicity of this and related compounds.

References

Epibatidine as a Research Tool for Nicotinic Acetylcholine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibatidine, a potent alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, has emerged as an invaluable pharmacological tool for the study of nicotinic acetylcholine receptors (nAChRs).[1] Its high affinity and potent agonist activity across various nAChR subtypes have made it instrumental in characterizing receptor distribution, function, and pharmacology.[2][3] However, its utility as a therapeutic agent is limited by a narrow therapeutic window and significant toxicity, stemming from its lack of selectivity and potent activation of numerous nAChR subtypes throughout the central and peripheral nervous systems.[4] This guide provides a comprehensive overview of epibatidine's use as a research tool, focusing on its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Pharmacological Profile of Epibatidine

Epibatidine is a non-selective agonist at most nAChR subtypes, exhibiting exceptionally high affinity, particularly for the α4β2 subtype.[1][4] Its potency is often orders of magnitude greater than that of the endogenous ligand, acetylcholine, and nicotine.[2] This high affinity has made radiolabeled epibatidine, particularly [³H]epibatidine, a widely used radioligand for quantifying nAChR expression in various tissues and preparations.[1]

Binding Affinities (Ki) of Epibatidine at Human nAChR Subtypes

The following table summarizes the inhibitory constants (Ki) of epibatidine for various human nAChR subtypes, providing a quantitative measure of its binding affinity. Lower Ki values indicate higher binding affinity.

| nAChR Subtype | Ki (nM) | Reference(s) |

| α4β2 | 0.02 - 0.04 | [1][4] |

| α3β4 | ~0.38 | |

| α7 | 20 - 233 | [4] |

| α3β2 | ~0.16 - 0.23 | [2] |

Agonist Potency (EC50) of Epibatidine at Human nAChR Subtypes

The half-maximal effective concentration (EC50) values in the following table indicate the concentration of epibatidine required to elicit 50% of its maximal response, providing a measure of its potency as an agonist in functional assays.

| nAChR Subtype | EC50 (nM) | Reference(s) |

| α3β4 | 21 - 73 | [5] |

| α7 | ~2000 | [2] |

| α3β2 | ~10 | [2] |

| α4β2 | ~1.3 | [6] |

Experimental Protocols

Epibatidine is a versatile tool employed in a range of experimental paradigms to probe nAChR function. Below are detailed methodologies for its application in key experimental techniques.

Radioligand Binding Assays with [³H]Epibatidine

Radioligand binding assays using [³H]epibatidine are fundamental for quantifying nAChR density and determining the binding affinity of other compounds.

Objective: To determine the density of nAChRs (Bmax) and the dissociation constant (Kd) of [³H]epibatidine in a given tissue or cell preparation.

Materials:

-

Tissue homogenate or cell membrane preparation expressing nAChRs.

-

[³H]Epibatidine (specific activity ~50-80 Ci/mmol).

-

Unlabeled nicotine or other suitable nAChR ligand for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue (e.g., rat brain cortex) in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation. Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate or individual microcentrifuge tubes, set up the following for each data point in triplicate:

-

Total Binding: Add a known amount of membrane preparation, varying concentrations of [³H]epibatidine (e.g., 0.01 to 10 nM), and binding buffer to a final volume of 250 µL.

-

Non-specific Binding: Add the same components as for total binding, but also include a high concentration of unlabeled nicotine (e.g., 100 µM) to saturate the specific binding sites.

-

-

Incubation: Incubate the reactions at room temperature (or 4°C for some protocols) for 2-4 hours to reach equilibrium.[7]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding counts from the total binding counts to obtain specific binding. Plot the specific binding as a function of the [³H]epibatidine concentration and fit the data using non-linear regression to a one-site or two-site binding model to determine the Kd and Bmax values.

Electrophysiological Recordings in Xenopus Oocytes

Xenopus oocytes are a robust system for expressing specific nAChR subtypes and characterizing their electrophysiological properties in response to agonists like epibatidine.

Objective: To measure the current-voltage relationship and dose-response curve for epibatidine at a specific nAChR subtype expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits.

-

Two-electrode voltage-clamp (TEVC) setup.

-

Recording chamber.

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

Epibatidine stock solution.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Manually or enzymatically defolliculate the oocytes. Inject each oocyte with approximately 50 nL of a solution containing the cRNAs for the desired nAChR subunits. Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -70 mV.

-

Prepare a series of epibatidine solutions of different concentrations in the recording solution.

-

-

Data Acquisition:

-

Apply different concentrations of epibatidine to the oocyte via the perfusion system.

-

Record the inward current elicited by epibatidine at the holding potential.

-

To generate a dose-response curve, apply a range of epibatidine concentrations and measure the peak current response at each concentration.

-

To determine the current-voltage (I-V) relationship, apply a saturating concentration of epibatidine and perform a series of voltage steps (e.g., from -100 mV to +40 mV).

-

-

Data Analysis: Plot the peak current as a function of epibatidine concentration and fit the data to the Hill equation to determine the EC50 and Hill coefficient. Plot the current amplitude against the membrane potential to generate the I-V curve.

Signaling Pathways Modulated by Epibatidine

Activation of nAChRs by epibatidine initiates a cascade of intracellular signaling events, primarily driven by the influx of cations.

Ionotropic Signaling and Calcium Influx

The primary mechanism of action for nAChRs is their function as ligand-gated ion channels. Upon binding of epibatidine, the receptor undergoes a conformational change, opening a central pore that is permeable to cations, including Na⁺ and Ca²⁺.[8][9] The influx of these ions leads to depolarization of the cell membrane. The elevation of intracellular calcium is a critical downstream signaling event and can occur through three main pathways:

-

Direct Calcium Influx: Direct entry of Ca²⁺ through the nAChR channel itself.[8][9]

-

Voltage-Gated Calcium Channel (VGCC) Activation: The initial membrane depolarization caused by Na⁺ and Ca²⁺ influx through the nAChR can activate nearby voltage-gated calcium channels, leading to a further and more substantial increase in intracellular Ca²⁺.[8][9]

-

Calcium-Induced Calcium Release (CICR): The initial rise in intracellular Ca²⁺ can trigger the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), through the activation of ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate receptors (IP₃Rs).[8][9]

Caption: nAChR-mediated calcium signaling pathway activated by epibatidine.

Metabotropic Signaling via JAK2/STAT3 Pathway

Beyond its ionotropic function, certain nAChR subtypes, particularly α7, can engage in metabotropic signaling.[10] This involves the activation of intracellular signaling cascades independent of ion flux. One of the key pathways implicated is the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[10][11][12] Activation of α7 nAChRs can lead to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in inflammation and cell survival.[10][13]

Caption: Metabotropic signaling of α7 nAChR via the JAK2/STAT3 pathway.

Experimental Workflow for nAChR Ligand Characterization

The following diagram illustrates a typical workflow for the characterization of a novel compound's interaction with nAChRs, a process for which epibatidine serves as a crucial reference compound.

Caption: A typical experimental workflow for characterizing novel nAChR ligands.

Conclusion

Epibatidine remains an indispensable research tool for the study of nicotinic acetylcholine receptors. Its high affinity and potent agonist activity allow for the sensitive detection and functional characterization of nAChRs in a multitude of experimental systems. While its toxicity precludes its direct therapeutic use, the insights gained from studies utilizing epibatidine continue to drive the development of more selective and safer nAChR ligands for the treatment of a wide range of neurological and psychiatric disorders. This guide provides a foundational understanding of the key methodologies and signaling pathways associated with the use of epibatidine in nAChR research, serving as a valuable resource for scientists and drug development professionals in the field.

References

- 1. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of (+/-)(-)[3H]epibatidine binding to nicotinic cholinergic receptors in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epibatidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of the Epibatidine Alkaloid

Abstract: This document provides a comprehensive technical overview of the natural sources of epibatidine, a potent alkaloid with significant analgesic properties. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the primary biological sources of epibatidine, presents quantitative data on its natural abundance, and outlines the experimental protocols for its isolation and characterization. Furthermore, it elucidates the mechanism of action through a detailed description and visualization of the associated signaling pathways.

Introduction to Epibatidine

Epibatidine is a chlorinated alkaloid first discovered in 1974 by John W. Daly from the skin of the Ecuadorian poison frog, Epipedobates anthonyi.[1] Its structure, however, was not fully elucidated until 1992.[1] This compound has garnered significant interest in the scientific community due to its powerful analgesic properties, being approximately 200 times more potent than morphine.[2] Unlike opioids, epibatidine exerts its effects by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[3] This novel mechanism of action presented the possibility of developing a new class of non-opioid analgesics.[3] However, the therapeutic potential of epibatidine is severely limited by its narrow therapeutic index, with toxic doses being very close to the analgesic dose, causing adverse effects such as hypertension, respiratory paralysis, and seizures.[1][2] Despite its toxicity, epibatidine remains an invaluable pharmacological tool for studying the nAChR system and serves as a lead compound for the development of safer, more selective nAChR agonists.[4][5]

Natural Sources of Epibatidine

Primary Sequestration in Dendrobatidae Frogs

Epibatidine is not synthesized by the frogs themselves but is instead sequestered from their diet and stored in their skin as a defense mechanism against predators.[1][6] This dietary hypothesis is supported by the observation that frogs reared in captivity do not produce the toxin.[1] The primary natural sources of epibatidine are poison dart frogs belonging to the family Dendrobatidae, specifically:

-

Epipedobates anthonyi : This Ecuadorian frog was the original source from which epibatidine was isolated.[1][7]

-

Epipedobates tricolor : Also native to Ecuador, this species is a well-known source of epibatidine.[8][9][10]

-

Ameerega genus : Certain species within this genus of poison dart frogs have also been found to contain epibatidine.[1][7]

The presence and concentration of epibatidine can vary significantly between different populations of these frogs, likely due to geographical differences in their dietary sources.[11]

Dietary Origin from Arthropods

The exact dietary source of epibatidine remains to be definitively identified.[3] However, it is strongly believed that the frogs accumulate the alkaloid by consuming specific arthropods. The diet of these frogs consists of small invertebrates such as beetles, ants, mites, and flies, which are the likely vectors for the alkaloid.[1][7] The variation in epibatidine levels in different frog populations points to a geographically restricted distribution of the arthropod(s) that produce or accumulate this compound.[3][7]

Quantitative Analysis of Epibatidine in Natural Sources

The amount of epibatidine that can be isolated from a single frog is extremely small. Early research was hampered by the limited quantities of the compound available.[2] The concentration of epibatidine has been shown to vary between different frog populations.

| Natural Source | Location | Reported Concentration (per frog skin) | Reference |

| Epipedobates tricolor | Ecuadorian site 1 | ~1 microgram | [11] |

| Epipedobates tricolor | Nearby riparian Ecuadorian site | ~0.1 micrograms | [11] |

| Epipedobates tricolor | (General) | 60 mg of total alkaloids from 750 frogs | [3] |

Experimental Protocols

Isolation and Purification from Epipedobates Skin

The initial isolation of epibatidine was a challenging process due to the minute quantities present and the complexity of the alkaloid mixture in the frog's skin. The following is a generalized protocol based on the pioneering work of Daly and colleagues.

Objective: To isolate and purify epibatidine from the skin of Epipedobates frogs.

Materials:

-

Skin samples from Epipedobates frogs

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

-

High-performance liquid chromatography (HPLC) system

-

Silica gel for column chromatography

Methodology:

-

Extraction: Frog skins are collected and extracted with methanol to obtain a crude alkaloid mixture.

-

Acid-Base Extraction: The methanolic extract is partitioned between a dilute acid (e.g., 0.1 M HCl) and an organic solvent (e.g., dichloromethane). The alkaloids, being basic, will move to the acidic aqueous phase.

-

The aqueous phase is then made basic with NaOH and re-extracted with an organic solvent. This step moves the neutral and basic compounds back into the organic phase, separating them from more water-soluble impurities.

-

Chromatography: The resulting crude alkaloid extract is subjected to further purification using techniques like column chromatography on silica gel.

-

HPLC Purification: Final purification is achieved using HPLC, which allows for the separation of individual alkaloids based on their polarity and affinity for the stationary phase. Fractions are collected and monitored for the presence of epibatidine using techniques like gas chromatography-mass spectrometry (GC-MS).

Structural Elucidation

The definitive structure of epibatidine was determined using a combination of spectroscopic techniques on a very small, irreplaceable sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern of the compound, which indicated a molecular formula of C₁₁H₁₃ClN₂.[1]

-

Vapor-phase Fourier-Transform Infrared (FTIR) Spectroscopy: This analysis revealed the presence of a chloropyridine moiety in the structure.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques were crucial in piecing together the final chemical structure of epibatidine in 1992.[8]

Bioactivity Assessment: Hot Plate Test for Analgesia

The potent analgesic effect of epibatidine was one of its most remarkable properties and was used as a bioassay during its initial isolation.[2]

Objective: To assess the antinociceptive (analgesic) effect of epibatidine in a mouse model.

Materials:

-

Epibatidine sample

-

Saline solution (vehicle)

-

Laboratory mice

-

Hot plate apparatus set to a constant temperature (e.g., 55°C)

Methodology:

-

Dosing: Mice are administered a specific dose of epibatidine (e.g., <5 µg/kg), typically via intraperitoneal (i.p.) injection.[2] A control group receives an injection of the saline vehicle.

-

Acclimation: After a set period for the compound to take effect, a mouse is placed on the heated surface of the hot plate.

-

Observation: The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

Cut-off Time: A maximum cut-off time is established to prevent tissue damage to the mice.

-

Analysis: A significant increase in the response latency for the epibatidine-treated group compared to the control group indicates an analgesic effect. The effect can be further characterized by testing for its reversal by nAChR antagonists like mecamylamine.[3]

Mechanism of Action and Signaling Pathway

Epibatidine's biological effects are mediated primarily through its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found in the central and peripheral nervous system.[1]

Epibatidine is a potent agonist at various nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is believed to mediate its analgesic properties.[8] It also binds to other subtypes, including α3β4 and, to a lesser extent, α7 receptors.[1] The binding of epibatidine to the nAChR triggers the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the neuron, resulting in the propagation of a nerve impulse. The widespread activation of these receptors in the central nervous system and at the neuromuscular junction leads to both the profound analgesia and the severe toxic effects observed.[8]

References

- 1. Epibatidine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phantasmal poison frog - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AmphibiaWeb - Epipedobates tricolor [amphibiaweb.org]

- 10. mmsl.cz [mmsl.cz]

- 11. The curious question of Epibatidine | Dendroboard [dendroboard.com]

An In-depth Technical Guide to the Neurotoxic Mechanism of Epibatidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibatidine is a chlorinated alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates anthonyi.[1] It is a potent neurotoxin that interacts with nicotinic acetylcholine receptors (nAChRs) and, to a lesser extent, muscarinic acetylcholine receptors (mAChRs).[1] While its powerful analgesic properties, estimated to be over 200 times that of morphine, initially garnered significant interest, its therapeutic potential is severely limited by a very narrow therapeutic index.[1][2] The dose required for analgesia is perilously close to the dose that causes severe toxic effects, including respiratory paralysis, seizures, and death.[1][2] This guide provides a detailed examination of the molecular and cellular mechanisms underlying the neurotoxicity of epibatidine hydrochloride.

Core Mechanism of Neurotoxicity: Nicotinic Acetylcholine Receptor (nAChR) Overstimulation

The primary mechanism of epibatidine's neurotoxicity is its potent agonist activity at neuronal nAChRs.[3] Epibatidine binds with very high affinity to various nAChR subtypes, particularly the α4β2 subtype, which is widely expressed in the central nervous system.[1][4][5][6][7] This interaction is significantly more potent than that of the endogenous ligand, acetylcholine.

Upon binding, epibatidine triggers the opening of the nAChR ion channel, a ligand-gated cation channel. This leads to a significant and sustained influx of sodium (Na+) and calcium (Ca2+) ions into the neuron.[8][9] While transient ion influx is a normal part of synaptic transmission, the persistent activation by epibatidine leads to a pathological overstimulation of the receptor. This sustained depolarization and excessive intracellular calcium accumulation are the key initiating events in a cascade of neurotoxic effects, a process broadly known as excitotoxicity.[10][11][12]

Signaling Pathway of Epibatidine-Induced Excitotoxicity

The following diagram illustrates the central signaling cascade initiated by epibatidine binding to nAChRs, leading to neuronal cell death.

Caption: Epibatidine neurotoxicity signaling pathway.

Key Downstream Neurotoxic Events

The excessive intracellular calcium concentration triggers several deleterious downstream pathways:

-

Mitochondrial Dysfunction: Mitochondria attempt to sequester the excess cytosolic calcium, which disrupts the mitochondrial membrane potential. This impairs ATP production, increases the generation of reactive oxygen species (ROS), and can lead to the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors like cytochrome c into the cytoplasm.[13]

-

Enzymatic Activation: The high calcium levels activate various enzymes that contribute to cellular damage. These include:

-

Calpains: Calcium-dependent proteases that degrade cytoskeletal and other essential proteins.

-

Phospholipases: Which break down cell membranes.

-

Endonucleases: Which fragment DNA.

-

-

Apoptotic Cascade Activation: The combination of mitochondrial stress and other cellular damage signals activates the intrinsic pathway of apoptosis. A key executioner in this process is caspase-3 .[14] The activation of caspase-3 from its inactive pro-caspase-3 form is a critical step leading to the systematic dismantling of the cell, including DNA fragmentation and the formation of apoptotic bodies.[14][15][16][17]

Quantitative Data on Epibatidine Toxicity and Receptor Affinity

The following tables summarize key quantitative data related to epibatidine's toxicity and its interaction with nAChRs.

Table 1: In Vivo Toxicity of Epibatidine

| Parameter | Species | Value | Reference |

| Median Lethal Dose (LD₅₀) | Mouse | 1.46 - 13.98 µg/kg | [1] |

| Analgesic Dose (ED₅₀) | Mouse | ~0.002 mg/kg | [2] |

| Toxic Dose (Hypothermia ED₅₀) | Mouse | 0.005 mg/kg | [2] |

| Doses causing paralysis | Mouse | > 5 µg/kg | [1] |

Table 2: Binding Affinity of Epibatidine for nAChR Subtypes

| nAChR Subtype | Ligand | Binding Affinity (Kᵢ) | Source | Reference |

| α4β2 | [³H]-Epibatidine | 0.04 nM | Rat Forebrain | [18] |

| α3β4 | [³H]-Epibatidine | 0.3 nM | Transfected HEK cells | [18] |

| α7 | [³H]-Epibatidine | 1.8 nM | Transfected HEK cells | [18] |

| Rat Brain Membranes | [³H]-Cytisine | 43 pM | Rat Brain | [3] |

Experimental Protocols for Assessing Neurotoxicity

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to study epibatidine's neurotoxic effects.

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol is adapted from studies determining the binding affinity of epibatidine to nAChRs.[18]

Objective: To determine the inhibitory constant (Kᵢ) of epibatidine for specific nAChR subtypes using competitive radioligand binding.

Materials:

-

Membrane preparations from rat forebrain or HEK cells stably expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]-epibatidine or [³H]-cytisine).[3][18]

-

Unlabeled this compound (test compound).

-

Assay buffer (e.g., phosphate-buffered saline).

-

Nicotine (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-epibatidine), and varying concentrations of unlabeled epibatidine.

-

Incubation: Incubate the mixture for a defined period (e.g., 4 hours) at room temperature to allow binding to reach equilibrium.[18]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of epibatidine. Calculate the IC₅₀ value (the concentration of epibatidine that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Caspase-3 Activity Assay

This protocol outlines a method to quantify the activation of executioner caspase-3, a hallmark of apoptosis.

Objective: To measure the activity of caspase-3 in neuronal cells following exposure to this compound.

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y or primary cortical neurons).

-

This compound.

-

Cell lysis buffer.

-

Fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Microplate reader (spectrophotometer or fluorometer).

-

Specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for control.[17]

Methodology:

-

Cell Culture and Treatment: Plate neuronal cells at a suitable density. Treat cells with various concentrations of epibatidine for a specified time course (e.g., 6, 12, 24 hours). Include untreated controls.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer to release cellular contents, including caspases.

-

Protein Quantification: Determine the total protein concentration of each lysate to normalize the caspase activity.

-

Caspase Assay: In a microplate, add a standardized amount of protein lysate from each sample. Add the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C, allowing the active caspase-3 to cleave the substrate, which releases a detectable chromophore or fluorophore.

-

Measurement: Measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of substrate cleavage. Normalize this rate to the total protein concentration to determine the specific caspase-3 activity. Compare the activity in epibatidine-treated samples to the untreated controls.

Conclusion

The neurotoxicity of this compound is a direct consequence of its potent agonism at neuronal nicotinic acetylcholine receptors. The resulting overstimulation leads to excessive calcium influx, initiating a well-defined excitotoxic cascade that encompasses mitochondrial failure, activation of degradative enzymes, and ultimately, apoptotic cell death mediated by executioner caspases like caspase-3. The quantitative data underscore the compound's extremely high toxicity, which presents a formidable barrier to its clinical development. The experimental protocols described provide a framework for further investigation into the precise molecular determinants of its neurotoxic profile and for the screening of novel, less toxic analogues.

References

- 1. Epibatidine - Wikipedia [en.wikipedia.org]

- 2. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epibatidine: Impact on Nicotinic Receptor Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epibatidine: A Promising Natural Alkaloid in Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epibatidine: impact on nicotinic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epibatidine: a nicotinic acetylcholine receptor agonist releases monoaminergic neurotransmitters: in vitro and in vivo evidence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo enantioselectivity of epibatidine interaction with calcium-modulating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of calcium-dependent excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase-3 Protects Stressed Organs against Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Absolute Configuration and in vitro Pharmacology of the Poison Frog Alkaloid Phantasmidine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Epibatidine Hydrochloride In Vivo Studies in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a powerful analgesic agent. Its mechanism of action is primarily through the agonism of nicotinic acetylcholine receptors (nAChRs), distinguishing it from opioid analgesics. This document provides detailed application notes and protocols for conducting in vivo studies of epibatidine hydrochloride in mice, focusing on analgesia, locomotor activity, and toxicity assessments. The provided methodologies and data are intended to guide researchers in the safe and effective preclinical evaluation of this compound.

Data Presentation

The following tables summarize quantitative data from various in vivo studies of epibatidine in mice, offering a comparative overview of its potency and toxicological profile.

Table 1: Analgesic Potency of Epibatidine in Mice

| Assay | Epibatidine Enantiomer | Route of Administration | ED50 (µg/kg) | Reference |

| Hot-Plate Test | (+)-Epibatidine | Intraperitoneal (i.p.) | ~1.5 | [1] |

| Hot-Plate Test | (-)-Epibatidine | Intraperitoneal (i.p.) | ~3.0 | [1] |

| Hot-Plate Test | (+)- and (-)-Epibatidine | Subcutaneous (s.c.) | 5-20 |

Table 2: Toxicological Profile of Epibatidine in Mice

| Parameter | Route of Administration | Value (mg/kg) |

| LD50 (Oral) | Oral | 5.1 |

| LD50 (Dermal) | Dermal | 51 |

| ED50 (Hypothermia) | Subcutaneous (s.c.) | 0.005 |

| ED50 (Rate-decreasing effects) | Subcutaneous (s.c.) | 0.0042 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of epibatidine and a general experimental workflow for its in vivo evaluation in mice.

References

Application Notes and Protocols for the Use of Epibatidine Hydrochloride in Rat Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epibatidine, an alkaloid originally isolated from the skin of the poison frog Epipedobates tricolor, is a potent analgesic agent with a mechanism of action distinct from opioids.[1][2] Its analgesic properties are mediated through its high-affinity binding to nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, making it a subject of significant interest in pain research.[3][4][5] These application notes provide detailed protocols for utilizing Epibatidine hydrochloride in common rat pain models to assess its antinociceptive effects.

Epibatidine's analgesic potency is reported to be 100 to 200 times that of morphine.[1] However, its therapeutic use is limited by a narrow therapeutic index, with toxic effects such as seizures, hypertension, and muscle paralysis occurring at doses close to the analgesic dose.[1][3] Therefore, careful dose selection and adherence to ethical guidelines are paramount when conducting research with this compound.

Mechanism of Action

Epibatidine acts as a potent agonist at neuronal nAChRs.[2] Its analgesic effect is not reversed by opioid antagonists like naloxone, confirming its non-opioid mechanism.[1][4] The activation of central nAChRs by epibatidine is believed to modulate descending inhibitory pain pathways, involving serotonergic and noradrenergic systems, which ultimately suppress pain signals at the spinal level.[4][5] The effects of epibatidine can be blocked by nAChR antagonists such as mecamylamine.[2][6][7]

Data Presentation

Table 1: Analgesic Efficacy of this compound in Different Rat Pain Models

| Pain Model | Administration Route | Effective Dose Range (µg/kg) | Observed Effect | Antagonist | Reference |

| Tail-Flick Test | Intraperitoneal (i.p.) | 1 - 3 | Significant, dose-dependent increase in tail-flick latency | Mecamylamine (50 µg/kg) | [6][8] |

| Hot-Plate Test | Intraperitoneal (i.p.) | 1 - 3 | Significant, dose-dependent increase in response latency | Mecamylamine (50 µg/kg) | [6][8] |

| Hot-Plate Test | Subcutaneous (s.c.) | 5 - 20 | Doubled response latency | Mecamylamine (2 mg/kg), Dihydro-β-erythroidine (2 mg/kg) | [7] |

| Formalin Test (Facial Pain) | Subcutaneous (s.c.) | 1 - 5 | Significant, dose-dependent reduction of acute and tonic phases of hyperalgesia | Mecamylamine | [9] |

| Formalin Test (Paw) | Intraperitoneal (i.p.) | 0.5 - 3 | Significant, dose-dependent antinociceptive effect | Mecamylamine (50 µg/kg) | [6] |

| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | Not specified for parent compound | Derivatives showed reversal of mechanical allodynia | Mecamylamine | [10][11] |

Table 2: Toxic Effects of Epibatidine in Rats

| Effect | Dose Range (µg/kg) | Observations |

| General Toxicity | Close to effective therapeutic dose | Activation of exocrine secretions (salivation, lacrimation), seizures, hypertension, muscle paralysis.[1] |

| Lethality (LD50) | 1.46 - 13.98 | [3] |

Experimental Protocols

General Considerations

-

Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

-